molecular formula C18H18N4O3 B6054496 N'-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide

N'-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide

Cat. No.: B6054496
M. Wt: 338.4 g/mol
InChI Key: JNEJWPGDJIVCFS-GRSHGNNSSA-N
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Description

N’-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-6-7-22-16(8-11)20-12(2)17(22)18(24)21-19-10-13-4-5-14(23)15(9-13)25-3/h4-10,23H,1-3H3,(H,21,24)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEJWPGDJIVCFS-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base moiety, with its C=N bond, acts as a chelating agent, binding to metal ions and stabilizing them in various oxidation states . This chelation can influence the electron distribution in the coordination sphere of the metal, thereby affecting the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2,7-dimethylimidazo[1,2-A]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its reactivity and potential biological activities. Additionally, the imidazo[1,2-A]pyridine moiety provides a rigid framework that can influence the compound’s overall stability and binding properties.

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